Product packaging for (S)-chroman-2-carboxylic acid(Cat. No.:CAS No. 83780-46-5)

(S)-chroman-2-carboxylic acid

Cat. No.: B3024661
CAS No.: 83780-46-5
M. Wt: 178.18 g/mol
InChI Key: SFLFCQJQOIZMHF-VIFPVBQESA-N
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Description

(S)-Chroman-2-carboxylic acid (CAS 83780-46-5) is a pivotal chiral synthon and bioactive scaffold in medicinal chemistry research. This high-purity enantiomer is recognized for its role as a key intermediate in the synthesis of more complex, optically active molecules for pharmaceuticals and other functional chemical products . Researchers value this compound for its chroman core, which is associated with significant biological activities. Studies on chroman-2-carboxamide derivatives have demonstrated their potential as inhibitors of Nuclear Factor-kappaB (NF-κB) activation, a key signaling pathway in inflammation and immune responses, with one derivative showing an IC50 of 18.2 µM in lipopolysaccharide (LPS)-stimulated macrophage cells . Furthermore, fluorinated derivatives of chroman-2-carboxylic acid have been investigated for their anti-tubercular properties, exhibiting activity against Mycobacterium tuberculosis H37Rv through inhibition of the tyrosine phosphatase PtpB . The (S)-enantiomer is of particular interest, and advanced, green enzymatic resolution methods have been developed to produce it with high enantiomeric excess . The product is provided with the following specifications: Molecular Formula: C10H10O3, Molecular Weight: 178.19 g/mol . For your safety, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B3024661 (S)-chroman-2-carboxylic acid CAS No. 83780-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3,4-dihydro-2H-chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLFCQJQOIZMHF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2O[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S Chroman 2 Carboxylic Acid and Its Enantiomeric Purity

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce the (S)-enantiomer in excess over its (R)-counterpart. This is often achieved by using chiral catalysts or reagents that influence the stereochemical outcome of the reaction.

Asymmetric Halolactonization Strategies

Asymmetric halolactonization is a powerful method for constructing chiral cyclic ethers from unsaturated carboxylic acids. In the context of chroman synthesis, this strategy typically involves the reaction of a substrate like 2-allylphenol (B1664045) with a halogen source in the presence of a chiral catalyst. The reaction proceeds through a halonium ion intermediate, which is then attacked intramolecularly by the phenolic oxygen. The chirality of the catalyst directs this cyclization to favor one enantiomer of the resulting halomethyl-chromane derivative.

While direct asymmetric halolactonization to form (S)-chroman-2-carboxylic acid is not extensively documented, the principle has been demonstrated in the synthesis of related chromane (B1220400) structures. For example, enantioselective halo-oxy-cyclizations induced by chiral amidophosphate catalysts have been developed. These reactions can produce chiral chromanes with high enantioselectivity, which could then be chemically modified to yield the target carboxylic acid. The success of this approach hinges on the design of a catalyst that can effectively control the stereochemistry during the ring-closing step.

Enantioselective Hydrogenation of Chromene Precursors

A more common and highly effective method for synthesizing chiral chromanes is the asymmetric hydrogenation of a chromene precursor. mdpi.comnih.gov This approach involves the reduction of the double bond in a 2-substituted-4H-chromene using hydrogen gas and a chiral transition metal catalyst. Iridium mdpi.com and Rhodium-based nih.gov catalysts have proven particularly effective.

The substrate, typically a chromene-2-carboxylate ester, is hydrogenated in the presence of a chiral complex, such as those formed from a metal precursor and a chiral diphosphine ligand. The ligand's specific geometry creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the chromene double bond preferentially, thus generating the (S)-stereocenter at the C2 position with high enantiomeric excess (ee). This method is highly efficient and can provide access to a range of chiral 2-substituted chromanes with excellent yields and enantioselectivities, often reaching up to 99% ee. nih.gov

Table 1: Performance of Chiral Catalysts in Asymmetric Hydrogenation

Catalyst SystemSubstrateYieldEnantiomeric Excess (ee)
Rh-based catalyst2-Substituted 4H-chromenesUp to 99%86-99%
Iridium-based catalystChromene derivativesHighHigh

Chiral Catalyst Development in this compound Synthesis

The development of novel chiral catalysts is central to advancing asymmetric synthesis. In the synthesis of this compound and its derivatives, organocatalysis has emerged as a powerful tool alongside metal-based catalysts. Chiral Brønsted acids, such as those derived from tartaric acid, have been used to catalyze the enantioselective addition of nucleophiles to chromene acetals, which are precursors to chiral chromanes. nih.gov

Furthermore, bifunctional catalysts, which possess both a Lewis acid and a Lewis base site or a Brønsted acid and base site, have been designed to activate both the electrophile and the nucleophile in a stereocontrolled manner. For instance, a dual catalyst system combining a chiral Brønsted acid with a Lanthanide triflate Lewis acid has been shown to effectively promote the enantioselective addition of boronates to chromene acetals, yielding chiral chromane products with enantiomeric ratios as high as 99:1. nih.gov The continuous development of such sophisticated catalysts, including chiral phosphoric acids and amino-thioureas, is crucial for achieving higher efficiency, selectivity, and broader substrate scope in the asymmetric synthesis of the chroman framework. mdpi.com

Enzymatic Resolution Techniques for Chiral Separation

Enzymatic resolution offers an alternative, environmentally benign approach to obtaining enantiopure compounds. This method starts with a racemic mixture (an equal mixture of (S) and (R) enantiomers) and uses an enzyme to selectively react with only one of the enantiomers, allowing for their separation.

Esterase-Mediated Enantioselective Hydrolysis and Transesterification

For chroman-2-carboxylic acid, kinetic resolution is typically performed on a racemic ester derivative, such as methyl chroman-2-carboxylate. Esterases are a class of enzymes that catalyze the hydrolysis of esters. researchgate.net By selecting an esterase that is stereospecific, one can achieve selective hydrolysis of one enantiomer of the ester into the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

A notable example is the resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC). rsc.org Researchers have identified two distinct esterases, EstS and EstR, from the bacterium Geobacillus thermocatenulatus. rsc.orgnbinno.com In an aqueous-toluene biphasic system, EstS selectively catalyzes the hydrolysis of the (S)-ester to produce (S)-6-fluoro-chroman-2-carboxylic acid with an enantiomeric excess greater than 99%. rsc.org Conversely, the EstR enzyme can be used to produce the (R)-acid. rsc.org This high degree of enantioselectivity makes esterase-mediated hydrolysis a highly practical method for producing optically pure chroman-2-carboxylic acids. rsc.orgnbinno.com

Optimization of Biocatalytic Systems for Enhanced Enantioselectivity

To improve the efficiency and practicality of enzymatic resolutions for industrial application, significant effort is placed on optimizing the biocatalytic system. Key parameters include the choice of solvent, pH, temperature, and enzyme immobilization.

In the resolution of MFCC using EstS and EstR, an innovative "sequential biphasic batch resolution" methodology was designed. rsc.org This system utilizes immobilized whole cells containing the enzymes. The process allows for the sequential production of both (S)- and (R)-acids from the same initial batch of racemic ester. In each batch, only the aqueous phase containing the product is replaced, while the organic phase containing the substrate is retained and supplemented as needed. rsc.org This approach simplifies the separation process, enhances productivity, and allows for the reuse of the biocatalyst. Over ten sequential batches, this optimized system was able to produce (S)-6-fluoro-chroman-2-carboxylic acid at a concentration of 229.3 mM with 96.9% ee, and the (R)-enantiomer at 224.1 mM with 99.1% ee, achieving a total mole yield of 93.5%. rsc.org Such optimization strategies are vital for making biocatalytic methods competitive with traditional chemical resolutions. rsc.org

Table 2: Results of Optimized Sequential Enzymatic Resolution of MFCC

EnantiomerEnzymeConcentration AchievedEnantiomeric Excess (ee)Total Mole YieldDuration
(S)-FCCAImmobilized EstS cells229.3 mM96.9%93.5%40 hours (for 10 batches)
(R)-FCCAImmobilized EstR cells224.1 mM99.1%

Control and Determination of Enantiomeric Excess in Synthesis

The successful synthesis of this compound with a high degree of optical purity hinges on a thorough understanding and manipulation of various factors that can influence the stereochemical course of the reaction. Additionally, robust purification strategies are often necessary to enhance the enantiomeric excess of the final product.

Factors Influencing Product Enantiomeric Purity

The enantiomeric purity of the final this compound product is a direct consequence of several critical factors throughout the synthetic process. These include the optical purity of the starting materials, the stereoselectivity of the catalyst employed, and the potential for racemization under the reaction or work-up conditions.

Starting Material: The enantiomeric excess of the chiral starting materials directly impacts the stereochemical purity of the product. In asymmetric synthesis, any enantiomeric impurity in the starting material will inevitably be reflected in the final product, often in a proportional manner. For instance, in syntheses starting from an enantiomerically enriched precursor, the final enantiomeric excess of the product will be limited by the initial purity of that precursor.

Catalyst: The choice of a chiral catalyst is fundamental in enantioselective synthesis. The catalyst's structure and its interaction with the substrate create a chiral environment that favors the formation of one enantiomer over the other. The efficiency of this discrimination is measured by the enantioselectivity of the catalyst. Different chiral catalysts, even within the same class, can lead to significantly different enantiomeric excesses for the same reaction. For example, in the asymmetric hydrogenation of a prochiral precursor to this compound, the choice of the chiral ligand on the metal catalyst is crucial.

Table 1: Illustrative Influence of Chiral Catalysts on Enantiomeric Excess in Asymmetric Synthesis

Catalyst TypeChiral LigandEnantiomeric Excess (% ee) of (S)-isomer
Rhodium-based(R,R)-DIPAMP95
Ruthenium-based(S)-BINAP98
Iridium-based(S,S)-f-spiro-PAP99

Note: This table is illustrative and represents typical enantioselectivities observed in asymmetric hydrogenations for similar substrates. Actual results for this compound synthesis may vary depending on the specific precursor and reaction conditions.

Racemization: Racemization is the process by which an enantiomerically pure or enriched compound converts into a racemic mixture under certain conditions. For carboxylic acids, this can be a significant concern, particularly under basic or acidic conditions, or at elevated temperatures. The acidic proton on the stereocenter of this compound can be susceptible to abstraction, leading to a planar enolate intermediate which can then be protonated from either face, resulting in a loss of optical activity. Therefore, careful control of pH and temperature during the reaction and subsequent work-up is essential to prevent erosion of the enantiomeric excess.

Chiral Purification Strategies for this compound

Even with optimized synthetic conditions, the product may not be enantiomerically pure. Therefore, chiral purification techniques are often employed to enhance the optical purity of this compound.

Diastereomeric Salt Resolution: A classical and widely used method for separating enantiomers of carboxylic acids is through the formation of diastereomeric salts. libretexts.orglibretexts.orgwikipedia.org This involves reacting the racemic or enantiomerically enriched chroman-2-carboxylic acid with a single enantiomer of a chiral base (a resolving agent). The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once the desired diastereomeric salt is isolated, the pure this compound can be recovered by treatment with an acid. Common chiral amines used as resolving agents for carboxylic acids include (R)- or (S)-1-phenylethylamine, brucine, and quinine. libretexts.orglibretexts.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

Chiral Resolving AgentType of AmineTypical Solvent for Crystallization
(R)-1-PhenylethylaminePrimaryEthanol, Methanol, Acetone
(S)-1-PhenylethylaminePrimaryEthanol, Methanol, Acetone
BrucineAlkaloidAcetone, Water
QuinineAlkaloidEthanol, Acetone

Note: The choice of resolving agent and solvent is empirical and requires screening to find the optimal conditions for the resolution of this compound.

Preparative Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers on a larger scale. mdpi.com This method relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including carboxylic acids. researchgate.netru.nl The mobile phase composition, flow rate, and temperature are critical parameters that need to be optimized to achieve efficient separation. For preparative applications, the goal is to maximize the loading capacity while maintaining good resolution to isolate the desired enantiomer with high purity and yield.

Chemical Transformations and Derivatization of S Chroman 2 Carboxylic Acid

The strategic modification of (S)-chroman-2-carboxylic acid and its derivatives is a cornerstone in the development of new chemical entities with diverse applications. These transformations can be broadly categorized into modifications of the carboxylic acid moiety and substitutions on the chroman ring system.

Preclinical Biological and Pharmacological Investigations of S Chroman 2 Carboxylic Acid Derivatives

Modulation of Specific Biological Targets and Pathways

(S)-Chroman-2-carboxylic acid and its derivatives have been shown to interact with several key proteins and signaling pathways involved in inflammation, metabolic regulation, and neurotransmission.

A number of studies have focused on the synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their capacity to inhibit the activation of nuclear factor-kappaB (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. polimi.itnih.gov In one such study, a series of these compounds were evaluated in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells. polimi.itnih.gov It was observed that the NF-κB inhibitory activity of these chroman compounds was not linked to their antioxidant capabilities. polimi.itnih.gov

The structure of the phenylamide substituent was found to significantly influence the inhibitory potency. polimi.itnih.gov Compounds with certain substituents, such as hydrogen or nitro groups as monosubstituents, and methoxy (B1213986) or trifluoromethyl groups as disubstituents on the phenyl ring, demonstrated poor inhibition of NF-κB activity. polimi.itnih.gov In contrast, derivatives with methyl, trifluoromethyl, or chloro monosubstituents, or those with both chloro and methyl disubstituents, showed moderate to good inhibition of NF-κB activation. polimi.itnih.gov The most potent inhibitor identified in this series was a compound with a 4-chloro substituent on the phenyl ring, which exhibited an IC₅₀ value of 18.2 μM. polimi.itnih.gov

Further research into 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides also revealed significant NF-κB inhibitory activity in LPS-stimulated macrophage RAW 264.7 cells. nih.gov In this series, compounds with hydrogen, methyl, or trifluoromethyl groups on the phenyl ring were found to be weak inhibitors. nih.gov The most effective inhibitors included those with a 4-chloro or 4-methoxy group in the 7-methylchroman-2-carboxamide series, and those with a 2-hydroxy or 4-chloro group in the 6-methylchroman-2-carboxamide (B15128646) series, with IC₅₀ values ranging from 20.2 to 24.0 μM. nih.gov Additionally, some benzofuran- and dihydrobenzofuran-2-carboxylic acid derivatives have also been reported to inhibit NF-κB transcriptional activity.

Table 1: NF-κB Inhibitory Activity of Selected Chroman-2-carboxylic Acid Derivatives

Compound Series Substituent on Phenyl Ring Cell Line Stimulant IC₅₀ (μM) Reference
Chroman-2-carboxylic acid N-phenylamides 4-Cl RAW 264.7 LPS 18.2 polimi.itnih.gov
7-Methylchroman-2-carboxamides 4-Cl RAW 264.7 LPS 20.2 - 24.0 nih.gov
7-Methylchroman-2-carboxamides 4-OMe RAW 264.7 LPS 20.2 - 24.0 nih.gov
6-Methylchroman-2-carboxamides 2-OH RAW 264.7 LPS 20.2 - 24.0 nih.gov
6-Methylchroman-2-carboxamides 4-Cl RAW 264.7 LPS 20.2 - 24.0 nih.gov

Derivatives of chromane-2-carboxylic acid have been synthesized and assessed for their ability to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. researchgate.netacs.orgnih.gov A specific derivative, (2R)-7-{3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy}-2-ethylchromane-2-carboxylic acid, was identified as a potent and selective dual agonist for PPARα and PPARγ. acs.orgnih.gov This compound demonstrated significant antihyperglycemic and hypolipidemic effects in animal models of type 2 diabetes and dyslipidemia. acs.orgnih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the selective agonism for PPARα. These efforts led to the discovery of highly potent and selective PPARα agonists. For instance, the optimized compound 43 showed robust cholesterol-lowering effects in animal models.

Table 2: PPAR Agonist Activity of Selected Chromane-2-carboxylic Acid Derivatives

Compound Target Activity Animal Model Effect Reference
(2R)-7-{3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy}-2-ethylchromane-2-carboxylic acid PPARα/γ dual agonist Potent and selective db/db mouse, Syrian hamster, dog Antihyperglycemic and hypolipidemic acs.orgnih.gov
Compound 43 (optimized) PPARα agonist Potent and selective Hamster, dog Cholesterol lowering

Research has identified 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel agonists for the G protein-coupled receptor GPR35. nih.gov These compounds were optimized to achieve nanomolar potency for the human GPR35. nih.gov Notably, these agonists displayed high selectivity for GPR35 over the related GPR55. nih.gov

Among the most potent agonists are 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (EC₅₀ 12.1 nM) and 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (EC₅₀ 11.1 nM). nih.gov Interestingly, most of these compounds were significantly less potent at the rat and mouse GPR35 compared to the human receptor. nih.gov However, 6-bromo-8-(2-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid was an exception, activating GPR35 in all three species at similar low micromolar concentrations. nih.gov

Further studies led to the development of a tritium-labeled version of a potent GPR35 agonist, which facilitated the characterization of its binding properties. nih.gov This work also resulted in the synthesis of new fluorine-substituted 6-bromo-8-benzamidochromen-4-one-2-carboxylic acids, with 6-bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid showing a Ki value in the subnanomolar range, making it one of the most potent GPR35 agonists known to date. nih.gov Kynurenic acid is a known endogenous agonist for GPR35. plos.orgfrontiersin.org

Table 3: GPR35 Agonist Activity of Selected Chromen-4-one-2-carboxylic Acid Derivatives

Compound Receptor EC₅₀ (nM) Selectivity vs GPR55 Species Reference
6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid human GPR35 12.1 >1700-fold Human nih.gov
6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid human GPR35 11.1 >1700-fold Human nih.gov
6-bromo-8-(2-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid GPR35 Low micromolar - Human, rat, mouse nih.gov
6-bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid human GPR35 5.54 (Ki = 0.589 nM) - Human nih.gov

The inhibitory effects of chromone (B188151) carboxylic acids on human monoamine oxidase A (hMAO-A) and B (hMAO-B) have been investigated. nih.govresearchgate.net These studies revealed that chromone-3-carboxylic acid is a potent and selective inhibitor of hMAO-B, while chromone-2-carboxylic acid is nearly inactive against both MAO isoforms. nih.govresearchgate.net Docking experiments have been used to understand the structural basis for this difference in activity and selectivity. nih.govresearchgate.net Further research has explored chromone derivatives with substituents at the 3-position of the γ-pyrone nucleus, identifying them as preferential MAO-B inhibitors with IC₅₀ values in the nanomolar to micromolar range. acs.org In contrast, similar substitutions at the 2-position generally result in a loss of activity. acs.org

Table 4: MAO Inhibitory Activity of Chromone Carboxylic Acids

Compound Target Activity Reference
Chromone-3-carboxylic acid hMAO-B Potent and selective inhibitor nih.govresearchgate.net
Chromone-2-carboxylic acid hMAO-A and hMAO-B Nearly inactive nih.govresearchgate.net

The drug amlexanox (B1666007), which contains a chromene ring fused to a pyridine (B92270) ring, is known to inhibit the inflammatory kinases TANK-binding kinase 1 (TBK1) and IKKε. researchgate.netnih.gov The carboxylic acid group of amlexanox is crucial for its inhibitory activity, as it targets the ATP-binding site of IKKε. researchgate.net Carboxylic acid derivatives of amlexanox have been shown to exhibit enhanced potency towards both TBK1 and IKKε. bioorganica.com.ua Removal of the carboxylic acid or its conversion to a short amide or ester significantly reduces or abolishes the inhibitory effects, particularly for TBK1. researchgate.net The development of a tetrazole bioisostere of the carboxylic acid improved the potency towards both kinases. researchgate.net

Table 5: Inhibitory Activity of Amlexanox and its Derivatives against TBK1 and IKKε

Compound Target Effect Reference
Amlexanox TBK1 and IKKε Inhibition researchgate.netnih.gov
Carboxylic acid derivatives of amlexanox TBK1 and IKKε Enhanced potency bioorganica.com.ua
Tetrazole bioisostere of amlexanox IKKε and TBK1 Improved potency (200 nM and 400 nM, respectively) researchgate.net

Antioxidant Activity of Chroman-2-carboxylic Acid Derivatives

6-Hydroxychroman-2-carboxylic acids are recognized for their antioxidant properties. researchgate.net One of the most well-known examples is Trolox, the water-soluble analog of vitamin E, which is chemically (S)-(-)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid. pubcompare.aichemimpex.com Trolox acts as a potent antioxidant by scavenging free radicals and inhibiting lipid peroxidation. pubcompare.ai Its antioxidant capacity is often used as a standard in various antioxidant assays. researchgate.net

The antioxidant effectiveness of 6-hydroxychroman-2-carboxylic acid derivatives is influenced by the substituents on the chroman ring. researchgate.net The tetramethyl derivative, in particular, has been shown to have antioxidant activity comparable to or better than some commercial antioxidants. researchgate.net While the antioxidant properties of these compounds are well-established, studies on chroman-2-carboxylic acid N-(substituted)phenylamides have indicated that their NF-κB inhibitory action is not directly related to their antioxidant activity. polimi.itnih.gov

Table 6: Antioxidant Activity of Selected Chroman-2-carboxylic Acid Derivatives

Compound Activity Mechanism Reference
Trolox ((S)-(-)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) Potent antioxidant Free radical scavenging, inhibition of lipid peroxidation pubcompare.aichemimpex.com
6-Hydroxychroman-2-carboxylic acids Effective antioxidants - researchgate.net

Exploratory Research into Other Preclinical Pharmacological Activities

Beyond their primary applications, derivatives of this compound have been the subject of exploratory preclinical research to determine their potential in other therapeutic areas. These investigations have revealed promising activities in oncology, neurodegenerative disease models, and metabolic regulation through beta-3 adrenoreceptor agonism.

Anti-cancer Activities in Cell Lines

The chroman scaffold is a key structural feature in numerous compounds with demonstrated biological effects, including anti-cancer properties. nih.gov Researchers have designed and synthesized various derivatives of chroman-2-carboxylic acid to evaluate their inhibitory effects on cancer cell proliferation.

In one study, a series of chroman derivatives were tested for their activity against the human breast cancer cell line, MCF-7. nih.govresearchgate.net Among the synthesized compounds, several demonstrated notable inhibitory effects on cancer cell growth. nih.gov Specifically, a compound identified as 6i, a carbohydrazide (B1668358) derivative of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, showed significant anti-cancer activity with a GI50 (concentration for 50% growth inhibition) value of 34.7 µM. nih.govresearchgate.net

Other studies have explored different chromanone derivatives, which share the core chroman structure, against a panel of human cancer cell lines. nih.govmdpi.com One investigation highlighted that certain 3-spiro-1-pirazoline analogs of chromanone exhibited potent antiproliferative activity, with IC50 values in the low micromolar range of 8–30 µM across several colon cancer cell lines. mdpi.com The mechanism for this cytotoxicity was linked to the generation of oxidative stress within the cancer cells. mdpi.com Another study focused on the selectivity of chromanone derivatives, finding that some compounds were more cytotoxic to cancer cells (MCF-7, DU-145, A549) than to normal cells (SV-HUC-1), suggesting a potential for targeted therapy. nih.gov

These findings underscore the potential of the chroman-2-carboxylic acid framework as a template for the development of novel anti-cancer agents. researchgate.net

Table 1: In Vitro Anti-cancer Activity of Selected Chroman Derivatives

Compound/Derivative Class Cell Line(s) Activity Metric Reported Value/Range Reference
Compound 6i MCF-7 (Breast Cancer) GI50 34.7 µM researchgate.net, nih.gov
3-Spiro-1-pirazoline Chromanone Analogs Colon Cancer Lines IC50 8–30 µM mdpi.com

Potential in Neurodegenerative Disease Research

The structural motif of chroman is also being investigated for its therapeutic potential in multifactorial neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.netnih.gov The development of multitarget-directed ligands is a key strategy in this area, and the chromone scaffold, closely related to chroman, is recognized as a valuable pharmacophore. nih.gov

One area of research involves targeting the dyshomeostasis of metal ions, such as iron, which contributes to oxidative stress and neuronal death in Parkinson's disease (PD). researchgate.net To address this, lipophilic analogues of the iron chelator Desferrioxamine B (DFOB) were created by conjugating it with antioxidant compounds, including the (S)-enantiomer of Trolox ((S)-6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid). researchgate.net These conjugates were designed to have an increased ability to cross the blood-brain barrier. In a mouse model of PD, administration of these conjugates resulted in significant neuronal protection, demonstrating the neuroprotective potential of this approach. researchgate.net

Other research has focused on developing chromone-based inhibitors for enzymes implicated in neurodegeneration, such as monoamine oxidases (MAOs). researchgate.net While chromone-2-carboxylic acid itself was found to be largely inactive against MAO isoforms, other derivatives have shown promise as potent and selective inhibitors, which could be beneficial in managing diseases like Parkinson's. researchgate.net The versatility of the chroman and chromone skeletons allows for the synthesis of diverse compound libraries to explore structure-activity relationships for various targets in neurodegenerative disorders. nih.govmdpi.comnih.gov

Beta-3 Adrenoreceptor Agonism

Derivatives of this compound have been identified as agonists of the beta-3 adrenergic receptor (β3-AR), a target for conditions such as overactive bladder, obesity, and type 2 diabetes. google.com A patent describes novel carboxyl-substituted chroman derivatives that are effective in treating conditions mediated by the beta-3 receptor. google.com

The β3-AR plays a role in various physiological processes, and its activation can lead to therapeutic benefits. For instance, β3-AR agonism has been shown to protect enteric nervous tissue from damage caused by hyperoxia in preclinical models. nih.gov While the specific this compound derivatives are proprietary, the patent literature confirms that compounds based on this scaffold have been designed and are considered useful for their beta-3 adrenoreceptor agonist activity. google.com This line of research indicates a distinct pharmacological profile for certain this compound derivatives, expanding their potential therapeutic applications into metabolic and autonomic nervous system regulation.

Structure Activity Relationship Sar Studies of S Chroman 2 Carboxylic Acid Derivatives

Impact of Substituent Position and Nature on Biological Efficacy and Selectivity

The biological activity of chroman-2-carboxylic acid derivatives can be finely tuned by altering the substituents on both the aromatic ring and the side chain attached to the carboxylic acid moiety. Research into their efficacy as inhibitors of nuclear factor-kappaB (NF-κB), as selective Sirtuin 2 (SIRT2) inhibitors, and as peroxisome proliferator-activated receptor (PPAR) agonists has revealed key SAR principles.

For derivatives designed as NF-κB inhibitors, initial studies identified 6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamide (KL-1156) as a potent lead compound. Further modifications to the N-arylalkylamide side chain showed that bulky groups, such as diphenylethyl and diphenylpropyl, on the amide nitrogen significantly enhanced inhibitory activity. The substitution pattern on the N-phenyl ring is also critical; electron-withdrawing groups, particularly at the 3' and 5' positions, were found to increase both anticancer and NF-κB inhibitory activities. acs.org Conversely, simple substituents like hydrogen, methyl, or trifluoromethyl on the phenyl ring resulted in poor NF-κB inhibition. acs.org On the chroman core itself, a 7-methyl group coupled with a 4-chloro or 4-methoxy substituent on the N-phenyl ring, or a 6-methyl group with a 2-hydroxy or 4-chloro substituent, yielded the most active compounds. acs.org

In the context of SIRT2 inhibition, while the core scaffold is often a chroman-4-one, the SAR findings offer valuable insights. Larger, electron-withdrawing groups at the 6- and 8-positions of the chroman ring are favorable for potency. researchpublish.com The length of the alkyl chain at the C2 position is also a determining factor, with an n-propyl chain demonstrating superior activity over longer chains like n-heptyl. researchpublish.com Interestingly, converting the C2-side chain ester to the corresponding carboxylic acid in these SIRT2 inhibitors resulted in a complete loss of activity, highlighting the sensitivity of the binding pocket to charged groups. acs.org

As agonists for the G protein-coupled receptor GPR35, 8-amido-chromen-4-one-2-carboxylic acid derivatives have shown nanomolar potency. nih.gov SAR studies revealed that a bromo-substituent at the C6 position and specific substitutions on the 8-benzamido group, such as 4-methoxy or 2-chloro-4-methoxy, led to the most potent and selective agonists for human GPR35. nih.gov This underscores the importance of the carboxylic acid at the C2-position for this class of agonists.

The following table summarizes the impact of various substitutions on the biological activity of chroman derivatives.

Scaffold/TargetPosition of SubstitutionFavorable SubstituentsUnfavorable SubstituentsBiological Activity
Chroman-2-carboxamide / NF-κBN-phenyl ring3',5'-di-CF3; 4-Cl; 4-OMe; 2-OH-H; -CH3; -CF3Increased Inhibition acs.org
Chroman-2-carboxamide / NF-κBAmide Nitrogen Side ChainDiphenylethyl; DiphenylpropylPhenylIncreased Inhibition
Chroman-4-one / SIRT2Chroman Ring (C6, C8)Large, electron-withdrawing groupsElectron-donating groupsIncreased Inhibition researchpublish.com
Chroman-4-one / SIRT2C2 Positionn-propyl chainn-heptyl chain; Carboxylic acidIncreased Inhibition acs.orgresearchpublish.com
Chromen-4-one-2-carboxylic acid / GPR35Chromone (B188151) Ring (C6)Bromo-Increased Agonism nih.gov
Chromen-4-one-2-carboxylic acid / GPR358-Benzamido group4-Methoxy; 2-Chloro-4-methoxy-Increased Agonism nih.gov
Chroman-2-carboxylic acid / PPARα/γC2 Position(R)-Ethyl-Dual Agonism acs.org

Stereochemical Influence on Pharmacological Profiles

The chiral center at the C2 position of the chroman ring is a crucial determinant of the pharmacological properties of these derivatives. The spatial orientation of the carboxylic acid group and other substituents dictates the interaction with biological targets, often leading to significant differences in potency and efficacy between enantiomers.

Enantiomeric specificity is a well-documented phenomenon for chroman-2-carboxylic acid derivatives. In the development of chroman-4-one-based SIRT2 inhibitors, analysis of individual enantiomers revealed that while the differences were sometimes small, the (S)-enantiomer was consistently slightly more potent than its (R)-counterpart. acs.org This suggests a subtle but specific preference in the enzyme's binding pocket for the (S)-configuration.

In contrast, studies on α-ketooxazole inhibitors of fatty acid amide hydrolase (FAAH), which are structurally related to chroman derivatives, have shown that both the (R) and (S) enantiomers can be effective inhibitors. nih.gov This indicates that for some targets, the stereochemistry at the chiral center adjacent to the key interacting group may be less critical, or that both enantiomers can adopt a favorable conformation within the binding site.

The production of optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids using enantioselective esterases further highlights the industrial and pharmacological importance of obtaining single enantiomers, as these serve as pivotal chiral building blocks for more complex pharmaceuticals. rsc.org

A direct correlation between the absolute configuration at C2 and the resulting biological activity has been established for several classes of chroman derivatives. A notable example is the discovery of (2R)-2-Ethylchromane-2-carboxylic acids as potent and selective PPARα/γ dual agonists. acs.org In this case, the (R)-configuration is essential for achieving the desired dual agonistic activity, demonstrating a clear link between a specific stereoisomer and the therapeutic effect.

Systematic studies have also been conducted to correlate the absolute configuration with physicochemical properties, such as the specific optical rotation (SOR). mdpi.com It has been found that for 2-carboxyl chromanes, the helicity of the dihydropyran ring, which is determined by the C2-substituent, dictates the sign of the SOR. mdpi.com Specifically, 2-carboxyl chromanes with a P-helicity, which corresponds to the (S)-configuration, tend to exhibit positive SOR values, while those with M-helicity ((R)-configuration) show negative values. mdpi.com This correlation provides a rapid and convenient method for assigning the absolute configuration of newly synthesized derivatives, which is fundamental for understanding their biological activity. The initial identification of KL-1156 as an NF-κB inhibitor, based on the (S)-chroman-2-carboxylic acid scaffold, suggests that for this target class, the (S)-enantiomer is the preferred stereoisomer. biosynth.com

Ligand-Target Interactions and Binding Site Analysis

Understanding the interactions between this compound derivatives and their biological targets at a molecular level is crucial for rational drug design. Computational methods, such as molecular docking and molecular dynamics simulations, have provided significant insights into the binding modes of these compounds.

For the chroman-4-one based SIRT2 inhibitors, docking studies using a homology model of the enzyme have been instrumental in explaining the observed SAR. acs.org These studies propose that the inhibitors occupy the nicotinamide (B372718) binding site, preventing NAD+ from binding in a catalytically active conformation. The substituent at the C2-position extends into a hydrophobic tunnel within the enzyme. acs.org This model explains why converting the C2-side chain to a carboxylic acid leads to inactivity, as a negatively charged group would be unfavorable in this lipophilic channel. acs.org

The carboxylic acid moiety itself is a key interaction point for many derivatives. Studies on the binding of nonsteroidal anti-inflammatory drugs (NSAIDs), many of which contain a carboxylic acid group, to serum albumins have shown the importance of this functional group. nih.gov Molecular docking simulations revealed that the carboxylate anion (RCOO-) forms a crucial salt bridge with positively charged lysine (B10760008) and arginine residues in the binding site of the protein. nih.gov This electrostatic interaction significantly enhances binding affinity. Esterification of the carboxylic acid, which neutralizes the negative charge, leads to a dramatic reduction in binding, confirming the critical role of the carboxylate group in anchoring the ligand to the protein. nih.gov

Furthermore, molecular simulations used to elucidate the high enantioselectivity of esterases in resolving racemic 6-fluoro-chroman-2-carboxylate have revealed the specific interactions that favor the hydrolysis of one enantiomer over the other, providing a detailed picture of the enzyme's enantioselective mechanism. rsc.org These computational analyses, when combined with experimental SAR data, provide a powerful toolkit for optimizing the potency and selectivity of future this compound-based therapeutic agents.

Advanced Analytical and Stereochemical Characterization Methods

Chromatographic Techniques for Chiral Purity Assessment

Chromatographic methods are indispensable for separating the enantiomers of chroman-2-carboxylic acid and assessing chiral purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and accurate techniques used for this purpose.

Chiral HPLC is a primary method for the enantioselective analysis of (S)-chroman-2-carboxylic acid. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.

Research Findings: The separation is achieved by passing a solution of the analyte through a column packed with a chiral material. Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are frequently used for resolving racemic mixtures of chroman-2-carboxylic acid derivatives. For instance, studies on the synthesis of intermediates for the drug Nebivolol, which involves (S)-6-fluoro-chroman-carboxylic acid, rely on chiral HPLC to monitor and confirm the optical purity of the enantiomers, often achieving greater than 98% purity. While highly accurate, these methods can be time-intensive, which has led to the development of faster screening techniques for high-throughput applications.

TechniqueStationary Phase TypeCommon ApplicationReported PurityReference
Chiral HPLCPolysaccharide-based (e.g., Chiralpak®)Resolution of chroman-2-carboxylic acid enantiomers and derivatives.>98%
Chiral HPLCMacrocyclic glycopeptide (e.g., CHIROBIOTIC V)Separation of chiral diastereomers.Baseline resolution of 4 enantiomers

Gas chromatography is another powerful tool for chiral separations, but its application to carboxylic acids like this compound requires a preliminary step. Due to their high polarity and low volatility, carboxylic acids must be chemically modified into more volatile derivatives before GC analysis.

Derivatization and Analysis: The most common derivatization technique is silylation, which replaces the acidic proton of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The reactivity of functional groups towards silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. Alternatively, alkylation to form esters (e.g., methyl esters) is another effective strategy. Once derivatized, the compound can be separated on a GC column containing a chiral stationary phase, allowing for the quantification of each enantiomer.

Spectroscopic Methodologies for Structural Elucidation and Conformation

Spectroscopic methods are crucial for confirming the chemical structure and determining the absolute three-dimensional arrangement of atoms in this compound.

NMR spectroscopy is a versatile tool for structural elucidation and can also be used to assess chiral purity.

Solution-State NMR: ¹H and ¹³C NMR are routinely used to confirm the molecular structure. In ¹H NMR, the acidic proton of the carboxylic acid group typically appears as a broad signal in the downfield region of 10-13 ppm. The ¹³C NMR spectrum shows a characteristic signal for the carboxyl carbon between 170-185 ppm. To determine enantiomeric excess via NMR, chiral solvating agents (CSAs) can be added to the sample. These agents form transient diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to be chemically shifted to different frequencies, allowing for their distinct integration and quantification.

Typical NMR Chemical Shifts for the Chroman-2-Carboxylic Acid Scaffold
NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HCarboxylic Acid (-COOH)10.0 - 13.0 (often broad)
¹HAromatic Protons6.5 - 8.0
¹HMethine Proton (C2-H)~4.5 - 5.0
¹³CCarboxyl Carbon (C=O)170 - 185
¹³CAromatic Carbons115 - 155
¹³CMethine Carbon (C2)~70 - 80

Solid-State NMR: Solid-state NMR (ssNMR) provides unique insights into the structure of this compound in its crystalline form. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) are sensitive to the local molecular environment and can distinguish between different crystal forms (polymorphs) and differentiate racemic crystals from their pure enantiomeric counterparts. Studies on Trolox C, a derivative of chroman-2-carboxylic acid, have shown that ssNMR can effectively probe differences in hydrogen bonding and crystal packing between the racemic compound and the pure enantiomers. Solid-state ¹⁷O NMR has also been used to study the hydrogen-bonded dimer structures commonly formed by carboxylic acids in the solid state.

X-ray crystallography is the definitive, non-empirical method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays

Computational and Theoretical Investigations of S Chroman 2 Carboxylic Acid

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a protein (target). Such studies are crucial in drug discovery and understanding the mechanism of action of bioactive compounds.

Derivatives of chroman-2-carboxylic acid have been investigated as inhibitors for several key enzymes implicated in various diseases. For instance, (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a key intermediate in the synthesis of Fidarestat, a potent inhibitor of aldose reductase. vulcanchem.com This enzyme is critical in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol. An accumulation of sorbitol can lead to diabetic complications. Docking studies have shown that the (S)-configuration of the chroman-2-carboxylic acid moiety is essential for the correct alignment of the carboxylic acid group within the enzyme's active site, facilitating competitive inhibition. vulcanchem.com

In another study, fluorinated chroman-2-carboxylic acid derivatives were synthesized and evaluated as potential anti-tubercular agents. nih.gov Molecular docking simulations were performed against the receptor tyrosine phosphatase PtpB from Mycobacterium tuberculosis. The results indicated that these compounds could act as potent inhibitors, with one derivative showing a predicted docking score of 4664, which was comparable to the standard drug, rifampicin (B610482) (score of 6586). nih.gov The docking analysis revealed significant hydrophobic surface contacts between the compound and key amino acid residues at the entrance of the enzyme's active site. nih.gov

Furthermore, spirochromanone derivatives, synthesized from chroman precursors, have been docked into the acetyl-CoA carboxylase (ACC) enzyme, a target for anti-obesity and anti-diabetic drugs. mdpi.com These computational studies help in rationalizing the structure-activity relationships observed in biological assays and guide the design of more potent inhibitors.

Quantum-Chemical Calculations for Electronic Structure and Reactivity

Quantum-chemical calculations provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. These methods have been widely applied to chroman-2-carboxylic acid and its analogues.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It has been employed to study various aspects of chroman derivatives. For 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set were performed to obtain the optimized molecular structure and vibrational frequencies. researchgate.net

DFT calculations are also instrumental in understanding the reactivity and stability of these molecules through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO provides insights into the kinetic stability of the compound. researchgate.net Moreover, DFT has been used to predict the acid dissociation constants (pKa) of various carboxylic acids, which is crucial for understanding their behavior in biological systems. torvergata.itnih.gov Studies have shown that functionals like CAM-B3LYP, PBE1PBE, and B3PW91 can provide reliable pKa predictions for carboxylic acids. torvergata.it

The Gauge-Including Atomic Orbital (GIAO) method, often coupled with Hartree-Fock (CHF) or DFT, is a common approach for calculating NMR shielding constants. researchgate.netmdpi.com While direct studies on (S)-chroman-2-carboxylic acid using the GIAO-CHF method are not prominent in the searched literature, this technique has been successfully applied to structurally related compounds like coumarins. researchgate.net For these molecules, the GIAO-CHF method was used to perform ab initio calculations of shielding constants, which aided in the characterization of their solid-state conformations. researchgate.net Similarly, for other heterocyclic compounds, NMR chemical shifts have been calculated using the GIAO method at the DFT level (e.g., mPW1PW91/6-311+G(2d,p)), showing good agreement with experimental data. mdpi.com This demonstrates the potential and relevance of the GIAO method for accurately predicting the NMR spectra of chroman derivatives, which is essential for structural elucidation.

Conformational Analysis of the Chroman Ring System and its Derivatives

The biological activity and chiroptical properties of this compound are intrinsically linked to the conformation of its bicyclic ring system.

The chroman core contains a dihydropyran ring fused to a benzene (B151609) ring. The dihydropyran ring is not planar and can adopt various conformations. X-ray crystallographic studies of (S)-6-fluoro-4-oxochroman-2-carboxylic acid have revealed that the dihydropyranone ring adopts an envelope conformation, where the C2 atom is displaced from the mean plane. vulcanchem.comiucr.org

The twist in the dihydropyran ring defines its helicity, which can be designated as P (plus) or M (minus). mdpi.comresearchgate.net This helicity is a key stereochemical feature. A thorough conformational analysis, often supported by DFT calculations, is crucial because different conformers can exist in equilibrium and may possess distinct properties. mdpi.comresearchgate.net The conformational flexibility of the dihydropyran ring is a dynamic process referred to as pseudorotation. researchgate.net

Specific optical rotation (SOR) is a physical property used to characterize chiral molecules. The sign and magnitude of the SOR are highly dependent on the molecule's three-dimensional structure. For chiral 2-substituted chromanes, a correlation between the C2 stereochemistry and the sign of the SOR has been investigated through a combination of data mining, quantum-chemical calculations (DFT), and mechanistic analyses. mdpi.comnih.gov

For many 2-aliphatic substituted chromanes, a P-helicity of the dihydropyran ring generally corresponds to a positive SOR. mdpi.comnih.gov However, for chroman-2-carboxylic acids and their esters, the experimental SOR values are often small, and theoretical calculations can be challenging due to the significant influence of conformational distribution on the calculated SOR. mdpi.comnih.gov Different computational parameters, including various hybrid functionals and basis sets, can lead to varying conformational populations, which in turn affects the predicted SOR. mdpi.com Despite these challenges, computational approaches have been developed that show a fair agreement with experimental data for chroman-2-carboxylic acids. mdpi.com It is important to note that the relationship between the (R/S) designation and the sign of optical rotation (+/-) is not absolute and must be determined experimentally or by high-level theoretical calculations. masterorganicchemistry.com

Applications As a Chiral Synthon in Complex Molecule Synthesis

Precursor in the Synthesis of α-Tocopherol and Vitamin E Analogues

The (S)-enantiomer of chroman-2-carboxylic acid is a pivotal intermediate in the synthesis of the naturally occurring and most biologically active form of vitamin E, (2R,4'R,8'R)-α-tocopherol. oup.comnih.govresearchgate.net The synthesis of α-tocopherol and its analogues often involves the construction of the chroman ring with the correct stereochemistry at the C2 position, which is then elaborated with the phytyl tail.

Several synthetic strategies utilize (S)-chroman-2-carboxylic acid or its derivatives to introduce the required chirality. One approach involves the asymmetric halolactonization of acylproline, which, after debromination and hydrolysis, yields (S)-(-)-chroman-2-carboxylic acid with a high enantiomeric excess of 98%. oup.com Another method describes the kinetic resolution of racemic chroman-2-methanol, a derivative of the corresponding carboxylic acid, using enzymatic acylation to obtain the (S)-enantiomer. nih.govarkat-usa.org This chiral intermediate, (S)-chroman-2-carboxaldehyde, is then reacted with a suitable phosphonium (B103445) salt derived from the phytyl side chain to form the α-tocopherol skeleton. nih.gov

The significance of this compound extends to the synthesis of various vitamin E analogues. For instance, Trolox, a water-soluble analogue of vitamin E, and its derivatives are synthesized from chroman-2-carboxylic acid precursors. researchgate.nettandfonline.commdpi.com These analogues are crucial in studying the antioxidant properties and other biological activities of vitamin E. researchgate.netmdpi.com The synthesis of γ-Trolox, another vitamin E analogue, has been achieved through a route that avoids chromatography by utilizing the more readily available Trolox. researchgate.nettandfonline.com

The following table summarizes key synthetic approaches to α-tocopherol and its analogues that utilize this compound or related intermediates.

Target MoleculeKey Intermediate Derived from this compoundSynthetic StrategyReference
(2R,4'R,8'R)-α-Tocopherol(S)-(-)-Chroman-2-carboxylic acidAsymmetric halolactonization oup.com
(2R,4'R,8'R)-α-Tocopherol(S)-Chroman-2-carboxaldehydeEnzymatic resolution of (±)-chroman-2-methanol nih.gov
γ-Trolox2,5,7,8-tetramethyl-6-hydroxychroman-2-carboxylic acid (Trolox)Selective aromatic demethylation researchgate.nettandfonline.com
α-Tocopherol Precursor6-acetoxy-2.5, 7.8-tetramethylchroman-2-carbaldehydePummerer reaction of a sulfinylmethylchroman rsc.org

Intermediate for Pharmaceutical Agents

The chroman-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active compounds. pharmaffiliates.comijrpc.com The (S)-enantiomer, in particular, serves as a key chiral building block for the synthesis of various pharmaceutical agents.

One notable application is in the synthesis of Rho kinase inhibitors, such as 4-quinazolinones, which have potential applications in treating glaucoma, hypertension, and spinal cord injuries. pharmaffiliates.com Additionally, this compound is used in the preparation of chromanyl-benzamidazoles, which exhibit anti-bacterial properties. pharmaffiliates.com Its fluorinated analogue, (S)-6-fluorochroman-2-carboxylic acid, is a crucial intermediate for the synthesis of the antihypertensive drug Nebivolol. mdpi.comrsc.orggoogle.com

The versatility of the chroman-2-carboxylic acid moiety allows for its incorporation into a diverse array of therapeutic agents. For example, derivatives have been synthesized and evaluated for their potential as platelet aggregation inhibitors. google.com Furthermore, chroman-2-carboxylic acid N-(substituted)phenylamides have been synthesized and shown to inhibit nuclear factor-kappaB (NF-κB) activation, a key pathway in inflammatory responses. nih.gov

The table below highlights some of the pharmaceutical agents and bioactive compounds synthesized using this compound and its derivatives.

Therapeutic AreaCompound ClassSpecific Application/TargetReference
CardiovascularRho Kinase InhibitorsGlaucoma, Hypertension pharmaffiliates.com
Infectious DiseasesChromanyl-benzamidazolesAnti-bacterial pharmaffiliates.com
CardiovascularBeta-blockersAntihypertensive (Nebivolol) mdpi.comrsc.orggoogle.com
CardiovascularPlatelet Aggregation InhibitorsAnticoagulant google.com
InflammationChroman-2-carboxylic acid N-(substituted)phenylamidesNF-κB Inhibition nih.gov

Broader Applications in Organic Chemistry and Material Science

Beyond its role in the synthesis of specific bioactive molecules, this compound and its derivatives are valuable tools in broader organic chemistry and have emerging applications in material science. The chroman framework itself is a common motif in numerous natural products, making its enantioselective synthesis a significant area of research. rsc.org

In organic synthesis, chroman-2-carboxylic acids serve as versatile starting materials for the construction of other complex heterocyclic systems. For instance, they can be used in the synthesis of chroman-fused spirooxindole derivatives, which have shown potent anti-proliferative activity against cancer cell lines. researchgate.net The carboxylic acid group can be readily transformed into other functionalities, allowing for a wide range of chemical modifications and the creation of diverse molecular libraries.

While less common, the chroman scaffold is being explored in the field of material science. Derivatives of chroman-2-carboxylic acid have been investigated for their potential use in the development of nematic liquid crystals. tandfonline.com The rigid, chiral nature of the chroman ring can impart specific organizational properties to liquid crystalline phases.

The table below lists some of the broader applications of this compound and its derivatives.

FieldApplicationDescriptionReference
Organic SynthesisSynthesis of HeterocyclesPrecursor for chroman-fused spirooxindoles researchgate.net
Material ScienceLiquid CrystalsComponent of nematic liquid crystals tandfonline.com
Organic SynthesisNatural Product SynthesisBuilding block for various natural products containing the chroman motif rsc.org

Future Research Directions and Emerging Opportunities

Innovations in Enantioselective Synthetic Routes to Chroman-2-carboxylic Acid Scaffolds

The development of efficient and highly selective methods for constructing the chiral chroman framework is paramount for advancing drug discovery efforts. Future research will likely focus on several innovative strategies to access enantiomerically pure (S)-chroman-2-carboxylic acid and its derivatives.

Organocatalysis : Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. mdpi.comnih.gov Future efforts will likely expand the use of novel chiral amines, phosphines, and squaramides to catalyze cascade reactions that rapidly generate molecular complexity from simple starting materials. mdpi.comacs.org For instance, organocatalytic multicomponent cascade reactions have already shown promise in the enantioselective preparation of complex chroman-fused spirooxindoles. rsc.org

Biocatalysis : The use of enzymes offers a green and highly selective alternative to traditional chemical methods. researchgate.netnih.gov Researchers are exploring esterases for the kinetic resolution of racemic chroman-2-carboxylic acid esters, as demonstrated by the successful resolution of methyl 6-fluoro-chroman-2-carboxylate using two distinct esterases. rsc.org Future work could involve the discovery and engineering of novel enzymes, such as oxidoreductases and lyases, to produce this compound with high enantiomeric excess and yield. researchgate.netrsc.org

Earth-Abundant Metal Catalysis : While precious metals have been instrumental, the focus is shifting towards more sustainable and economical earth-abundant metals like copper and zinc. rsc.org For example, copper-catalyzed intramolecular phenolic O-H bond insertion into α-diazo esters has been shown to produce chiral chromans with excellent yields and enantioselectivities. rsc.org Further development of chiral ligands for these metals will be crucial for advancing this area.

Exploration of Novel Biological Targets and Therapeutic Areas for this compound Derivatives

While derivatives of chroman-2-carboxylic acid have been explored for several therapeutic applications, there remains a vast, underexplored landscape of biological targets.

Neurodegenerative Diseases : The chroman scaffold is a key component of multi-target-directed ligands (MTDLs) for Alzheimer's disease, targeting enzymes like cholinesterases, beta-secretase, and monoamine oxidase. ebi.ac.uknih.gov Future research will likely focus on designing derivatives that can modulate novel targets implicated in neuroinflammation and protein aggregation.

Oncology : Chroman derivatives have demonstrated antiproliferative activity in various cancer cell lines. nih.govacs.org Emerging research is focused on developing chroman-based molecules that can inhibit specific cancer-related enzymes or protein-protein interactions, such as the p53-MDM2 interaction. rsc.org

Metabolic Diseases : Certain (2R)-2-ethylchromane-2-carboxylic acid derivatives have been identified as potent dual agonists of PPARα/γ, highlighting their potential as antihyperglycemic and hypolipidemic agents. acs.org Further exploration of this scaffold could lead to new treatments for type 2 diabetes and other metabolic disorders.

Infectious Diseases : The chroman framework has been incorporated into agents with antitubercular and antifungal activities. acs.orgukaazpublications.com The synthesis and evaluation of new chroman-isatin hybrids and other derivatives could yield novel leads against drug-resistant pathogens. ukaazpublications.com

Development of Multi-Targeting Agents Based on the Chroman Framework

The multifactorial nature of many chronic diseases has spurred the development of multi-target-directed ligands (MTDLs). ebi.ac.ukcore.ac.uk The chroman scaffold is an ideal platform for designing such agents due to its ability to be readily functionalized.

Future research in this area will focus on:

Rational Design : Integrating known pharmacophores for different targets onto a single chroman scaffold. tandfonline.com This approach has been used to create hybrid molecules with dual activities, such as anti-breast cancer and antiepileptic properties. nih.gov

Fragment-Based Drug Discovery : Using fragments of known ligands for different targets to build novel MTDLs around the chroman core.

Systems Biology Approaches : Identifying key nodes in disease pathways that can be simultaneously modulated by a single chroman-based molecule.

The development of MTDLs based on the chroman framework holds significant promise for treating complex diseases like Alzheimer's and cancer. nih.govresearchgate.net

Integration of Computational Design with Synthetic Methodologies for Optimized Drug Discovery

The synergy between computational chemistry and synthetic organic chemistry is accelerating the drug discovery process. For this compound derivatives, this integration is crucial for navigating the vast chemical space and identifying promising candidates.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies help to identify the key structural features that influence the biological activity of chroman derivatives. researchgate.netfrontiersin.org These models can predict the activity of virtual compounds, guiding synthetic efforts towards more potent and selective molecules. acs.orgresearchgate.net

Molecular Docking : Docking simulations provide insights into the binding modes of chroman derivatives with their biological targets. nih.gov This information is invaluable for understanding structure-activity relationships and for designing new analogs with improved binding affinity and selectivity. researchgate.net

Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models based on active chroman derivatives can be used to screen virtual libraries for new hits. researchgate.net

Virtual Screening : Large databases of chemical compounds can be computationally screened against a biological target to identify potential chroman-based inhibitors. This approach can significantly reduce the time and cost associated with experimental high-throughput screening.

The table below summarizes some of the computational tools and their applications in the study of chroman derivatives.

Computational ToolApplication in Chroman ResearchKey Findings
QSAR Predicting the antifungal activity of 3-iodochromone derivatives. frontiersin.orgIdentified key molecular descriptors influencing fungicidal activity. frontiersin.org
Molecular Docking Investigating the binding of chromone-3-carboxylic acid to monoamine oxidase B. researchgate.netExplained the observed inhibitory potency and selectivity. researchgate.net
Pharmacophore Modeling Developing models for monoamine oxidase-B inhibitors based on chroman-4-ones. researchgate.netGenerated a hypothesis with two hydrogen bond acceptors and one aromatic ring feature. researchgate.net

Role of this compound in Advanced Chemical Biology Probes and Tools

The chroman scaffold is not only a valuable pharmacophore but also a versatile platform for the development of chemical probes and tools to study biological systems. aip.orgresearchgate.net

Fluorescent Probes : Chromene-based fluorescent probes are used for the detection and imaging of biologically relevant analytes, such as thiols. aip.orgresearchgate.net The "thiol-chromene" click reaction allows for the rapid and selective recognition of these species. researchgate.net Future work will focus on developing near-infrared (NIR) and two-photon probes for deep-tissue imaging. aip.org

Activity-Based Probes : These probes contain a reactive group that covalently binds to the active site of a target enzyme, allowing for its identification and functional characterization. beilstein-journals.org The chroman scaffold can be incorporated into such probes to target specific enzymes in complex biological samples.

Photoaffinity Labels : These probes are used to identify the binding partners of a small molecule. Chroman-derivatized photoaffinity labels have been synthesized to study the interactions of α-tocopherol. mdpi.com

Crosslinking Agents : Carbodiimide chemistry can be used to crosslink the carboxylic acid group of this compound to primary amines on proteins and other biomolecules, enabling the study of molecular interactions. thermofisher.com

The development of advanced chemical biology probes based on the this compound scaffold will continue to provide powerful tools for elucidating complex biological processes.

Q & A

Q. What are the standard methods for synthesizing (S)-chroman-2-carboxylic acid, and how is enantiomeric purity verified?

this compound is typically synthesized via asymmetric catalysis or chiral resolution. For enantiomeric purity, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., cellulose- or amylose-derived columns) is used. Optical purity (>99.0% ee) can be confirmed by comparing retention times with racemic mixtures or reference standards . Ensure calibration with validated protocols and report chromatographic conditions (mobile phase, flow rate, column type) to ensure reproducibility .

Q. How should this compound be stored to maintain stability?

Store the compound at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Pre-cool solvents like ethanol or acetonitrile before dissolution to minimize degradation. Regularly monitor purity via NMR or HPLC, especially after prolonged storage .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., chroman ring protons at δ 1.8–2.5 ppm, carboxylic proton at δ 12–13 ppm).
  • Mass spectrometry : Validate molecular weight (178.18 g/mol) using ESI-MS or MALDI-TOF.
  • Melting point analysis : Reported mp range 99–104°C; deviations >2°C suggest impurities .

Q. How is this compound used in antioxidant assays?

The compound or its derivatives (e.g., Trolox) are used as standards in DPPH and ABTS assays. Prepare a calibration curve (100–2000 µM) and express activity as µM Trolox equivalents/g sample. Use ANOVA with Tukey’s test (p < 0.05) to compare results across replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant activity data for this compound derivatives?

Discrepancies often arise from assay conditions (pH, temperature) or sample preparation. Standardize protocols using guidelines from Reviews in Analytical Chemistry:

  • Pre-equilibrate reagents (e.g., DPPH in ethanol for 30 min in darkness).
  • Validate with positive controls (e.g., ascorbic acid) and report statistical power (n ≥ 3).
  • Use multivariate analysis to isolate variables (e.g., solvent polarity, incubation time) .

Q. What computational strategies predict the reactivity of this compound in biological systems?

Apply density functional theory (DFT) to model electron distribution at the carboxylic moiety and chroman ring. Molecular docking (AutoDock Vina) can simulate interactions with targets like cyclooxygenase-2 (COX-2). Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50}) and correlate with logP values for bioavailability .

Q. How does stereochemistry influence the biological activity of this compound?

The (S)-enantiomer often exhibits higher binding affinity to chiral receptors (e.g., G-protein-coupled receptors) due to spatial compatibility. Compare activity with the (R)-enantiomer using cell-based assays (e.g., IC50_{50} in inflammation models). Report enantioselectivity ratios and cite IUPAC guidelines for stereochemical notation .

Q. What methodologies optimize the synthesis of this compound for scalable research?

Use Design of Experiments (DoE) to optimize reaction parameters:

  • Catalyst loading (e.g., 1–5 mol% chiral ligands).
  • Temperature (40–80°C) and solvent polarity (e.g., THF vs. DMF).
  • Monitor reaction progress via TLC or in situ IR. Purity via recrystallization (ethanol/water) and validate yield (>85%) and ee (>99%) .

Data Presentation and Reproducibility

Q. What statistical frameworks ensure robust analysis of this compound data?

  • ANOVA with post-hoc tests : For multi-group comparisons (e.g., antioxidant activity across derivatives).
  • Principal Component Analysis (PCA) : To reduce dimensionality in spectroscopic or bioassay datasets.
  • Reporting standards : Include mean ± SD, sample size (n), and p-values. Use OriginPro or R for visualization .

Q. How should researchers document synthetic protocols for peer review?

Follow ACS Style Guide recommendations:

  • Specify reagent grades (e.g., ≥97% purity), equipment (e.g., HPLC model), and reaction conditions (time, temperature).
  • Deposit raw data (NMR spectra, chromatograms) in repositories like Figshare.
  • Disclose modifications to established methods (e.g., altered solvent ratios) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.